molecular formula C14H11NO2 B6375638 2-Cyano-5-(2-hydroxymethylphenyl)phenol, 95% CAS No. 1262000-01-0

2-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%

Cat. No. B6375638
CAS RN: 1262000-01-0
M. Wt: 225.24 g/mol
InChI Key: ZXNNPXXXIPCASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%, also known as 5-CMHP, is a synthetic compound that is widely used in a variety of scientific research applications. It is a phenolic compound that is used as a reagent in organic synthesis. 5-CMHP has been used for a variety of purposes, including as a reagent for the synthesis of heterocycles, as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of dyes. In addition, it has been used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics.

Scientific Research Applications

2-Cyano-5-(2-hydroxymethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of heterocycles, polymers, and dyes. It has also been used as a reagent for the synthesis of pharmaceuticals, such as antifungal agents and antibiotics. In addition, 2-Cyano-5-(2-hydroxymethylphenyl)phenol, 95% has been used in the synthesis of a variety of other compounds, such as polysaccharides, polyamides, and polyesters.

Mechanism of Action

2-Cyano-5-(2-hydroxymethylphenyl)phenol, 95% acts as a catalyst in the synthesis of various compounds. It has been shown to increase the rate of reaction by increasing the solubility of the reactants in the reaction mixture. In addition, 2-Cyano-5-(2-hydroxymethylphenyl)phenol, 95% has been shown to increase the yield of the reaction by promoting the formation of the desired product.
Biochemical and Physiological Effects
2-Cyano-5-(2-hydroxymethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of reactants in the reaction mixture, as well as to increase the yield of the reaction. In addition, 2-Cyano-5-(2-hydroxymethylphenyl)phenol, 95% has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Cyano-5-(2-hydroxymethylphenyl)phenol, 95% in lab experiments is that it is a relatively inexpensive compound and is easy to synthesize. Furthermore, it has been shown to increase the yield of the reaction and can be used in a variety of synthesis reactions. However, there are some limitations to using 2-Cyano-5-(2-hydroxymethylphenyl)phenol, 95% in lab experiments. It is not soluble in water, which can limit its use in certain reactions. In addition, it can be toxic if not handled properly.

Future Directions

There are a variety of potential future directions for the use of 2-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%. It could be used in the synthesis of a wider variety of compounds, such as polysaccharides, polyamides, and polyesters. In addition, it could be used in the synthesis of more complex structures, such as peptides and proteins. Furthermore, it could be used in the synthesis of drugs and pharmaceuticals, such as antifungal agents and antibiotics. Finally, it could be used in the synthesis of materials for use in medical devices and implants.

Synthesis Methods

2-Cyano-5-(2-hydroxymethylphenyl)phenol, 95% is synthesized from the reaction of 2-cyano-5-(2-hydroxymethylphenyl)phenol and sodium hydroxide. The reaction is conducted in an aqueous solution with a pH of 8-10. The reaction is carried out at a temperature of 80-90°C for a period of 1-2 hours. The resulting product is a 95% pure compound.

properties

IUPAC Name

2-hydroxy-4-[2-(hydroxymethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-8-11-6-5-10(7-14(11)17)13-4-2-1-3-12(13)9-16/h1-7,16-17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNNPXXXIPCASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684664
Record name 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2-hydroxymethylphenyl)phenol

CAS RN

1262000-01-0
Record name 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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